![molecular formula C15H15BrClNO2 B2473214 {2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine CAS No. 937598-86-2](/img/structure/B2473214.png)
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine” is a complex organic molecule. It contains a phenyl ring substituted with bromo, chloro, and methoxy groups, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the positions of the substituents on the phenyl ring. The presence of electron-donating methoxy groups and electron-withdrawing bromo and chloro groups would influence the electronic properties of the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of amines, ethers, and halogenated aromatics. These could include nucleophilic substitution reactions, elimination reactions, and various types of coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the amine and ether could make it somewhat soluble in polar solvents. The halogens might make it denser than similar compounds without halogens .
Scientific Research Applications
Metabolism and Identification :
- Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which shares structural similarities with the compound , in rats. They identified multiple metabolites, suggesting complex metabolic pathways (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
- Rohanová et al. (2008) focused on the disposition and kinetic profile of 2C-B in rats, providing insights into its pharmacokinetics and distribution in tissues (Rohanová, Páleníček, & Balíková, 2008).
Synthesis and Chemical Characterization :
- Zhang et al. (2014) described a synthesis method for enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, showcasing the potential for creating specific enantiomers of related compounds (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
- Liu ShunZi and Xu Han-hong (2009) synthesized and identified the hapten and complete antigen of chlorfenapyr, illustrating the applicability of similar compounds in developing antigens (Liu ShunZi & Xu Han-hong, 2009).
Potential Pharmaceutical Applications :
- Lin and Sartorelli (1976) tested phenyl-substituted 2-chloromethyl-1,4-naphthoquinones, including bromo and methoxy derivatives, for their antitumor effects, indicating possible applications in cancer research (Lin & Sartorelli, 1976).
- Hocková et al. (2003) synthesized derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with potential antiviral activity, demonstrating the utility of bromo and methoxy substitutions in antiviral compounds (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Future Directions
properties
IUPAC Name |
[2-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-7H,8-9,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGOJZLGNUBGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Br)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

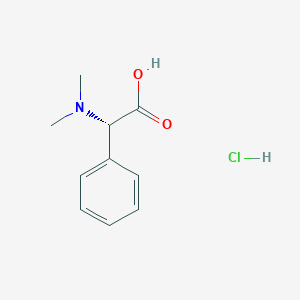
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2473135.png)
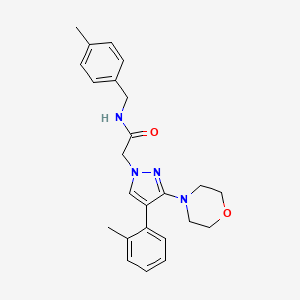
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2473137.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2473138.png)
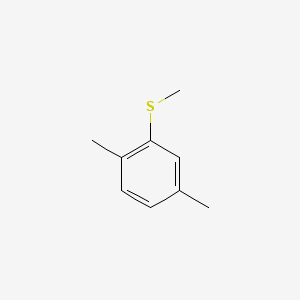
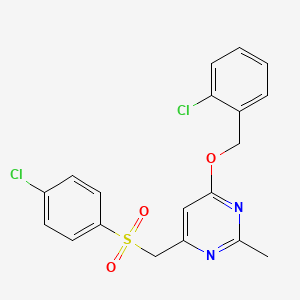
![N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2473147.png)
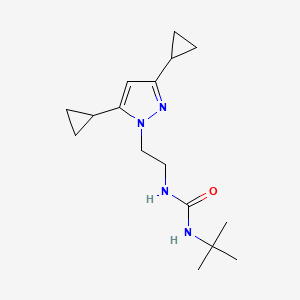
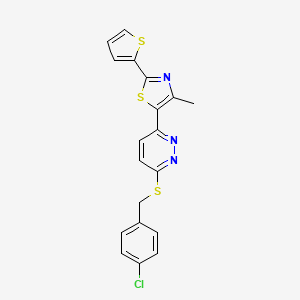
![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)
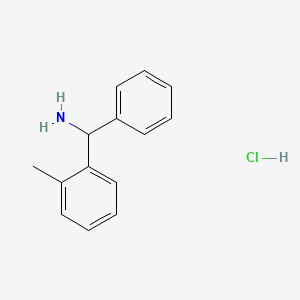
![[5-Acetamido-3,4-diacetyloxy-6-[3-(1,3-dioxoisoindol-2-yl)propoxy]oxan-2-yl]methyl acetate](/img/structure/B2473153.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopropanecarboxamide](/img/structure/B2473154.png)